molecular formula C13H20N2O B1526083 N-[3-(morpholin-4-yl)propyl]aniline CAS No. 1137735-26-2

N-[3-(morpholin-4-yl)propyl]aniline

Cat. No. B1526083
M. Wt: 220.31 g/mol
InChI Key: GWOODGLTWCTWTP-UHFFFAOYSA-N
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Description

“N-[3-(morpholin-4-yl)propyl]aniline” is a chemical compound with the CAS Number: 1137735-26-2 . It has a molecular weight of 220.31 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is N-[3-(4-morpholinyl)propyl]aniline . The Inchi Code for the compound is 1S/C13H20N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h1-3,5-6,14H,4,7-12H2 .


Physical And Chemical Properties Analysis

“N-[3-(morpholin-4-yl)propyl]aniline” is a liquid at room temperature . It has a molecular weight of 220.31 .

Scientific Research Applications

Optimization of Src Kinase Inhibitors

N-[3-(morpholin-4-yl)propyl]aniline derivatives have been explored for their potential in cancer therapy. Specifically, analogs have shown significant inhibition of Src kinase activity, which is crucial for Src-mediated cell proliferation in cancerous cells. One study optimized the structure of these compounds, enhancing their inhibitory effects against both Src kinase activity and Src-dependent cell proliferation. This optimization process identified compounds with potent anti-tumor activities in xenograft models, suggesting their potential as cancer therapeutics (Boschelli et al., 2001).

Corrosion Inhibition

Another application of similar compounds involves corrosion inhibition. A study synthesized a thiophene Schiff base and examined its effectiveness in protecting mild steel from corrosion in acidic environments. The compound exhibited efficient corrosion inhibition properties, with effectiveness increasing with concentration. This research suggests potential industrial applications in protecting metals from corrosive damage (Daoud et al., 2014).

Synthesis and Characterization of Tin(IV) Complexes

Research into tin(IV) chloride complexes with morpholine and aniline derivatives has been conducted to understand their synthesis, characterization, and thermal properties. These studies provide insights into the chemical behavior of these complexes, which could be relevant for various applications in materials science and chemistry (Manav et al., 2000).

Antimicrobial Activity of Synthesized Molecules

The antimicrobial properties of N-[3-(morpholin-4-yl)propyl]aniline derivatives have been evaluated, with some compounds showing promising activities against bacterial and fungal strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Anticancer Activity and Toxicity Screening

A novel synthesized series of compounds using morpholine/piperidine and aniline derivatives exhibited significant anticancer activity, particularly against breast cancer cell lines. These compounds, evaluated through cytotoxicity assays and in vivo toxicity screening in zebrafish embryos, highlight the potential for developing new therapeutic agents for treating hormone receptor-positive breast cancer (Malebari et al., 2021).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOODGLTWCTWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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